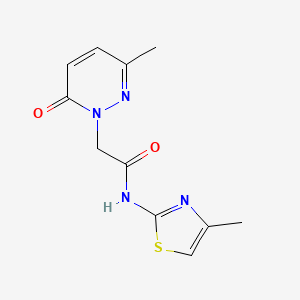

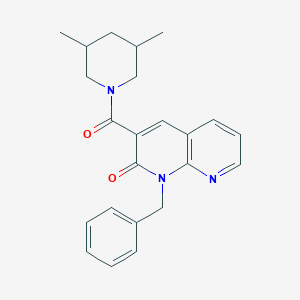

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as BPN-14770, is a small molecule drug that has shown potential for the treatment of various neurological disorders. It belongs to the class of compounds known as 1,8-naphthyridin-2-ones and is currently being investigated for its therapeutic potential in Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.

Scientific Research Applications

Coordination Chemistry and Catalysis

Naphthyridine-functionalized N-heterocyclic carbene derivatives, closely related to the queried compound, have demonstrated versatile coordination behavior with metals such as Pd(II), W(0), Rh(I), and Ir(III). These complexes show varied binding modes and have been evaluated for their catalytic activity, especially in transfer hydrogenation reactions. The synthesis of these complexes involves multifaceted coordination strategies, leading to novel compounds with potential applications in catalysis and material science (Sinha et al., 2009).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds utilizing naphthyridine derivatives has led to the development of new methods for creating complex organic structures. These methods involve cyclocondensation reactions and the use of naphthyridine as a core structural component to generate a wide variety of heterocyclic compounds with potential pharmaceutical applications (Kamalifar & Kiyani, 2019).

Development of Novel Ligands

The exploration of naphthyridine derivatives as ligands has facilitated the creation of novel complexes with significant implications in metal coordination chemistry. Studies have shown that these ligands can form stable complexes with transition metals, offering insights into the design of new materials and catalysts with enhanced properties (Vu et al., 2002).

properties

IUPAC Name |

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-11-17(2)14-25(13-16)22(27)20-12-19-9-6-10-24-21(19)26(23(20)28)15-18-7-4-3-5-8-18/h3-10,12,16-17H,11,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLQTIKXCFECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(3,5-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B2616155.png)

![Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2616156.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)

![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)

![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)